![molecular formula C10H9FN2O2 B1532865 Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 920978-84-3](/img/structure/B1532865.png)

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

説明

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a chemical compound . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Synthesis Analysis

The synthesis of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and similar compounds has been reported in various studies . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .科学的研究の応用

Synthesis and Chemical Reactivity

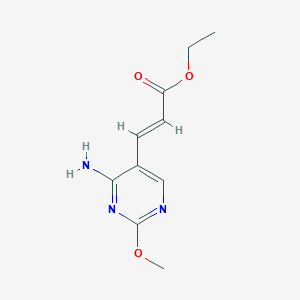

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate serves as a versatile intermediate in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This process demonstrates significant regioselectivity and diastereoselectivities, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields (Zhu, Lan, & Kwon, 2003).

Antimicrobial Activity

Research has explored the antimicrobial potential of derivatives of ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. For example, fluoronaphthyridines synthesized from this compound have shown promising in vitro and in vivo antibacterial activities, indicating potential as therapeutic agents (Bouzard et al., 1992).

Fluorescence and Sensing Applications

The compound's derivatives have also been found to exhibit unique fluorescence properties. Specifically, trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, synthesized from related fluorinated carboxylates, showed novel fluorescent characteristics and potential as Echinochloa crus-galli L. Beauv inhibitors, suggesting their use in sensing and biological applications (Wu et al., 2006).

Supramolecular Chemistry

In the realm of supramolecular chemistry, ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate-related compounds, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, have been investigated for their ability to form supramolecular aggregates through various intermolecular interactions. These studies contribute to our understanding of the structural basis for the assembly of complex molecular systems (Suresh et al., 2007).

Herbicidal Activity

Moreover, this compound has laid the groundwork for the development of new classes of herbicides. The discovery of fluoroalkylated pyridine herbicides derived from ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate showcases its potential in agricultural applications. These compounds exhibit herbicidal activity through various modes of action, including ester, thioester, and amide formulations, which could lead to new strategies for weed control (Lee et al., 1991).

作用機序

Target of Action

The primary target of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors , making them an attractive strategy for cancer therapy .

Mode of Action

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate interacts with its targets by inhibiting the FGFR signaling pathway . This inhibition occurs due to the compound’s ability to bind to FGFRs, thereby preventing their activation and subsequent signal transduction .

Biochemical Pathways

The inhibition of FGFRs by Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis .

Result of Action

The inhibition of FGFRs by Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate leads to a decrease in cell proliferation and migration . This results in the suppression of tumor growth .

特性

IUPAC Name |

ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDGSFPBEITVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=NC=C2N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737488 | |

| Record name | Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

CAS RN |

920978-84-3 | |

| Record name | Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

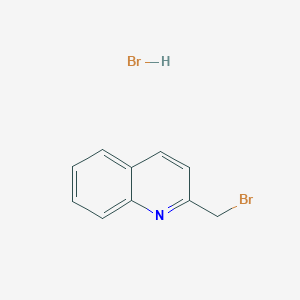

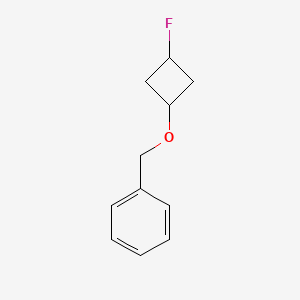

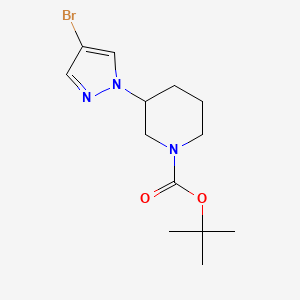

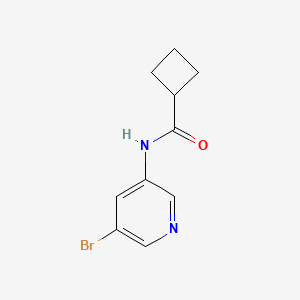

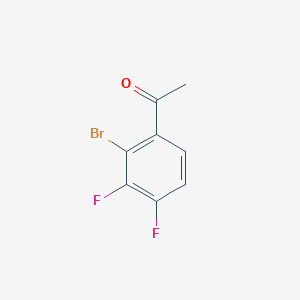

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1532782.png)

![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)